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Compound of Interest

Compound Name: Cyclo(L-Trp-L-Trp)

Cat. No.: B1669415 Get Quote

CAS Number: 20829-55-4

Abstract
Cyclo(L-Trp-L-Trp), a cyclic dipeptide with the CAS number 20829-55-4, has emerged as a

molecule of significant interest in the fields of drug discovery and biotechnology. This technical

guide provides an in-depth overview of its chemical properties, synthesis, and biological

activities, with a focus on its antimicrobial and cytotoxic potential. Detailed experimental

protocols for its synthesis and biological evaluation are presented, alongside a summary of its

quantitative data. Furthermore, this guide elucidates the potential mechanisms of action,

including its likely interaction with key cellular signaling pathways. This document is intended

for researchers, scientists, and drug development professionals seeking a comprehensive

understanding of Cyclo(L-Trp-L-Trp).

Introduction
Cyclo(L-Trp-L-Trp), also known as (3S,6S)-bis(1H-indol-3-ylmethyl)-2,5-piperazinedione, is a

naturally occurring or synthetic cyclic dipeptide composed of two L-tryptophan residues. Its rigid

diketopiperazine scaffold and the presence of two indole moieties contribute to its diverse

biological activities. This compound has garnered attention for its broad-spectrum antibacterial

and antifungal properties. Moreover, its prenylated derivatives have demonstrated significant

cytotoxicity against various cancer cell lines, highlighting its potential as a scaffold for the

development of novel therapeutic agents. This guide aims to consolidate the current knowledge

on Cyclo(L-Trp-L-Trp), providing a technical resource for the scientific community.
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Physicochemical Properties
Cyclo(L-Trp-L-Trp) is typically a light yellow powder. Its fundamental physicochemical

properties are summarized in the table below.

Property Value Reference

CAS Number 20829-55-4

Molecular Formula C₂₂H₂₀N₄O₂

Molecular Weight 372.4 g/mol

Appearance Light yellow powder

Purity ≥98%

Solubility

DMF: 30 mg/mL, DMSO: 30

mg/mL, Ethanol: 5 mg/mL,

DMSO:PBS (pH 7.2) (1:10):

0.1 mg/mL

UV Absorption (λmax) 221, 281, 291 nm

Storage Temperature 0-8°C

SMILES
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Synthesis and Characterization
The synthesis of Cyclo(L-Trp-L-Trp) can be achieved through a multi-step process involving

the formation of a linear dipeptide followed by intramolecular cyclization. The following protocol
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is adapted from established methods for the synthesis of similar cyclic dipeptides.

Experimental Protocol: Synthesis of Cyclo(L-Trp-L-Trp)
Step 1: Linear Dipeptide Synthesis (Amide Bond Formation)

To a stirred solution of Nα-Boc-L-tryptophan (1.05 eq), L-tryptophan methyl ester (1.0 eq.),

and HOBt (3.6 eq.) in anhydrous DMF at 0°C, add DIPEA (4.8 eq.) followed by HBTU (1.2

eq.).

Stir the reaction mixture under a nitrogen atmosphere for 1.5 hours.

Add ethyl acetate to the reaction mixture and wash the organic layer sequentially with 10%

citric acid, saturated NaHCO₃, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the

protected linear dipeptide, which can be used in the next step without further purification.

Step 2: Boc Deprotection

Dissolve the protected dipeptide from Step 1 in a 1:1 mixture of TFA and CH₂Cl₂.

Stir the solution at room temperature for 2 hours.

Remove the solvent in vacuo to yield the deprotected linear dipeptide as a TFA salt.

Step 3: Cyclization (Diketopiperazine Formation)

Dissolve the deprotected dipeptide TFA salt in methanol (approximately 0.25 M).

Cool the solution to 0°C and add ammonium hydroxide (28-30% in H₂O) dropwise.

Stir the reaction mixture at room temperature for 24 hours.

Concentrate the mixture in vacuo and purify the crude product by reversed-phase column

chromatography using a water/methanol gradient to afford Cyclo(L-Trp-L-Trp).

Step 4: Characterization
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Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-

resolution mass spectrometry (HRMS).

The expected mass for [M+H]⁺ should be approximately 373.1608.
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} .caption[caption-text="Synthesis and purification workflow for Cyclo(L-Trp-L-Trp)."]

Biological Activities and Quantitative Data
Cyclo(L-Trp-L-Trp) and its derivatives exhibit a range of biological activities, most notably

antimicrobial and cytotoxic effects.

Antimicrobial Activity
Cyclo(L-Trp-L-Trp) has demonstrated broad-spectrum activity against various bacteria and

fungi, including multidrug-resistant strains. The minimum inhibitory concentrations (MICs)

against a panel of microorganisms are summarized below.

Microorganism Type MIC (µg/mL) Reference

Acinetobacter

baumannii (MDR)
Gram-negative 12.5 - 25

Bacillus subtilis Gram-positive 12.5 - 50

Micrococcus luteus Gram-positive 12.5 - 50

Staphylococcus

aureus
Gram-positive 12.5 - 50

Saccharomyces

cerevisiae
Fungus 12.5 - 50

Aspergillus niger Fungus 12.5 - 50

Candida albicans Fungus 12.5 - 50
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Cytotoxic Activity
While Cyclo(L-Trp-L-Trp) itself shows moderate cytotoxicity, its prenylated derivatives exhibit

significantly enhanced activity against various human cancer cell lines.

Compound Cell Line Cancer Type IC₅₀ (µM) Reference

Cyclo-L-7-

dimethylallyl-Trp-

Gly

HeLa Cervical Cancer >100

HepG2 Liver Cancer 83.5

A549 Lung Cancer >100

MCF-7 Breast Cancer >100

Cyclo-L-7-

dimethylallyl-Trp-

L-Ala

HeLa Cervical Cancer 82.3

HepG2 Liver Cancer 75.1

A549 Lung Cancer 89.4

MCF-7 Breast Cancer 95.2

Cyclo-L-7-

dimethylallyl-Trp-

L-Trp

HeLa Cervical Cancer 73.8

HepG2 Liver Cancer 69.5

A549 Lung Cancer 80.1

MCF-7 Breast Cancer 88.4

Experimental Protocols for Biological Assays
Protocol: Minimum Inhibitory Concentration (MIC)
Determination
This protocol is based on the broth microdilution method.
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Prepare a stock solution of Cyclo(L-Trp-L-Trp) in DMSO.

In a 96-well microplate, perform serial two-fold dilutions of the compound in appropriate broth

medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

Inoculate each well with a standardized microbial suspension to a final concentration of

approximately 5 x 10⁵ CFU/mL.

Include a positive control (microbes in broth without the compound) and a negative control

(broth only).

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for

fungi.

The MIC is defined as the lowest concentration of the compound that completely inhibits

visible growth of the microorganism.

Protocol: Cytotoxicity Assay (MTT Assay)
Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours to allow for attachment.

Treat the cells with various concentrations of Cyclo(L-Trp-L-Trp) or its derivatives for 48-72

hours.

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

Remove the medium and add DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀

value (the concentration that inhibits 50% of cell growth).

Mechanisms of Action and Signaling Pathways
The biological activities of Cyclo(L-Trp-L-Trp) are believed to stem from its interaction with

multiple cellular targets and pathways.
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Antimicrobial Mechanism
The antimicrobial action of tryptophan-containing peptides is often attributed to their ability to

disrupt the integrity of microbial cell membranes. The amphipathic nature of these molecules,

with the hydrophobic indole rings of tryptophan and the hydrophilic peptide backbone, allows

them to insert into and permeabilize the lipid bilayer of bacterial and fungal cell membranes.

This leads to leakage of cellular contents and ultimately cell death.
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} .caption[caption-text="Proposed antimicrobial mechanism of Cyclo(L-Trp-L-Trp)."]

Cytotoxicity and Potential Signaling Pathways
The cytotoxic effects of tryptophan-containing compounds, particularly against cancer cells,

may be mediated through the induction of apoptosis. Given that Cyclo(L-Trp-L-Trp) is
composed of tryptophan, it is plausible that its metabolism intersects with the kynurenine

pathway, a major route of tryptophan degradation. Certain metabolites of the kynurenine

pathway are known to be pro-apoptotic.

.dot[label="Hypothesized Apoptotic Pathway", labelloc=t, fontsize=18] node [shape=box,

style="filled", fontname="Helvetica", color="#202124", fillcolor="#F1F3F4",

fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];

} .caption[caption-text="Hypothesized apoptosis induction by Cyclo(L-Trp-L-Trp) metabolites."]

Furthermore, studies on structurally similar cyclic dipeptides suggest a potential role in

modulating inflammatory signaling pathways. For instance, Cyclo(L-Pro-L-Trp) has been shown

to inhibit the MAPK and NF-κB signaling pathways. It is conceivable that Cyclo(L-Trp-L-Trp)
may exert some of its biological effects through similar mechanisms.

.dot[label="Potential Modulation of Inflammatory Pathways", labelloc=t, fontsize=18] graph
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} .caption[caption-text="Potential inhibition of MAPK and NF-κB pathways."]
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Applications and Future Perspectives
Cyclo(L-Trp-L-Trp) presents a versatile scaffold for the development of new therapeutic

agents. Its intrinsic antimicrobial activity makes it a candidate for the development of novel

antibiotics to combat drug-resistant infections. The enhanced cytotoxicity of its prenylated

derivatives suggests that this core structure could be exploited for the design of new anticancer

drugs.

Furthermore, given its composition of the essential amino acid tryptophan, Cyclo(L-Trp-L-Trp)
may have applications in neuroscience and as a modulator of the gut-brain axis. Future

research should focus on elucidating the precise molecular targets and mechanisms of action

of Cyclo(L-Trp-L-Trp) and its derivatives. Structure-activity relationship (SAR) studies will be

crucial in optimizing its biological activities and developing potent and selective drug

candidates.

Conclusion
Cyclo(L-Trp-L-Trp) is a cyclic dipeptide with significant and diverse biological activities. This

technical guide has provided a comprehensive overview of its chemical properties, synthesis,

and biological effects, supported by detailed experimental protocols and quantitative data. The

potential mechanisms of action, including membrane disruption for antimicrobial effects and

modulation of key signaling pathways for cytotoxicity, have been discussed. Cyclo(L-Trp-L-
Trp) and its derivatives represent a promising class of molecules for further investigation in the

development of new pharmaceuticals.

To cite this document: BenchChem. [Cyclo(L-Trp-L-Trp): A Comprehensive Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669415#cyclo-l-trp-l-trp-cas-number-20829-55-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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